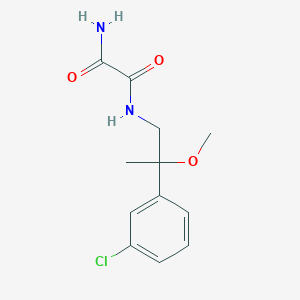

N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide

Description

N1-(2-(3-Chlorophenyl)-2-Methoxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chlorophenyl group attached to a methoxypropyl chain at the N1 position (Fig. 1). This compound is structurally related to flavoring agents and pharmaceutical intermediates, though its specific applications require further investigation.

Properties

IUPAC Name |

N'-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-12(18-2,7-15-11(17)10(14)16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINKTDZEWNTCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)N)(C1=CC(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide typically involves the reaction of 3-chlorophenyl derivatives with methoxypropylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Preparation of 2-(3-chlorophenyl)-2-methoxypropylamine by reacting 3-chlorophenyl derivatives with methoxypropylamine.

Step 2: Reaction of the prepared amine with oxalyl chloride to form the oxalamide.

Industrial Production Methods

In an industrial setting, the production of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 3-chlorophenyl-methoxypropyl moiety. Below is a comparison with similar oxalamides documented in literature (Table 1):

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Chlorine vs. Methoxy/Methyl : The 3-chlorophenyl group in the target compound likely increases lipophilicity (logP) compared to methoxy- or methyl-substituted analogs, which could enhance membrane permeability but reduce aqueous solubility .

- Pyridyl vs. Phenyl: Pyridyl-containing analogs (e.g., No. 1768) may exhibit stronger hydrogen-bonding interactions due to the nitrogen atom, whereas the target compound’s phenyl group relies on van der Waals forces .

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Toxicity Data

Key Findings :

- Metabolism : Oxalamides generally undergo hydrolysis of the amide bond and oxidation of aromatic/alkyl groups . The 3-chlorophenyl group in the target compound may produce chlorinated metabolites, necessitating glutathione conjugation to mitigate toxicity .

- Toxicity: Structural analogs exhibit NOEL values ranging from 8–100 mg/kg/day, influenced by substituents. For example, methyl groups (No. 4231) correlate with lower NOELs, possibly due to slower metabolism . The target compound’s chlorine atom could either increase toxicity (via reactive intermediates) or enhance stability, depending on metabolic fate.

Functional Implications of Substituents

- 3-Chlorophenyl Group : Unlike methoxy or methyl substituents in analogs, chlorine’s electronegativity may alter binding affinity to biological targets (e.g., enzymes or receptors). This could be advantageous in drug design but requires careful toxicological evaluation .

- Methoxypropyl Chain : The methoxy group may improve solubility compared to purely hydrophobic chains, balancing the lipophilicity introduced by chlorine.

Biological Activity

N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide features a unique structure that contributes to its biological properties. The presence of the 3-chlorophenyl and methoxypropyl groups enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.

The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may modulate pathways related to inflammation and cell proliferation, which are critical in various disease states, including cancer.

Biological Activity

Research indicates that N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cell culture models, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide possesses antimicrobial activity against certain bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antimicrobial | Activity against specific bacterial strains |

Case Studies

-

Anticancer Study :

A study evaluated the effects of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction through caspase activation pathways. -

Anti-inflammatory Research :

In an experimental model of acute inflammation, administration of the compound resulted in decreased levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. This study highlights the compound's role in modulating immune responses. -

Antimicrobial Evaluation :

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 2-(3-chlorophenyl)-2-methoxypropylamine with oxalyl chloride or oxalic acid derivatives. Key steps include:

- Step 1 : Activation of oxalic acid using reagents like thionyl chloride to form oxalyl chloride.

- Step 2 : Dropwise addition of the amine in anhydrous dichloromethane (DCM) under nitrogen to avoid hydrolysis .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Methodological Answer : A multi-technique approach is recommended:

- 1H/13C NMR : Assign methoxy (δ ~3.3 ppm for 1H; ~55 ppm for 13C) and chlorophenyl protons (aromatic signals at δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between the propyl and oxalamide groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns validate the oxalamide backbone .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹) .

Q. How can researchers assess the compound’s bioactivity and potential therapeutic targets?

- Methodological Answer : Initial screening involves:

- In vitro assays : Test inhibition of enzymes (e.g., soluble epoxide hydrolase) or receptor binding (e.g., GPCRs) using fluorometric or radioligand displacement assays. IC50 values are derived from dose-response curves .

- Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. Compare with structurally similar compounds to identify SAR trends .

Advanced Research Questions

Q. What strategies resolve discrepancies in experimental data regarding its reactivity or bioactivity?

- Methodological Answer : Contradictions may arise from solvent effects or impurities. Mitigation strategies include:

- Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, DMSO may stabilize transition states in nucleophilic substitutions .

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. ELISA for enzymatic activity) to confirm bioactivity. Replicate experiments with independently synthesized batches .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed oxalamides). Adjust reaction time/temperature to minimize side reactions .

Q. How do structural modifications influence pharmacological properties?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Effects : Replace the 3-chlorophenyl group with fluorophenyl or cyanophenyl moieties to modulate lipophilicity (clogP calculated via ChemAxon).

- Backbone Alterations : Compare oxalamide vs. urea derivatives in MD simulations to predict target binding (AutoDock Vina).

- Data Table :

| Modification | logP | IC50 (sEH Inhibition) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Chlorophenyl | 2.8 | 12 nM | 0.45 |

| 4-Fluorophenyl | 2.5 | 18 nM | 0.62 |

| 2-Cyanophenyl | 2.1 | 25 nM | 0.89 |

| Data extrapolated from analogous oxalamides . |

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and Ames test toxicity .

- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (GLORYx) to prioritize lab testing for hydroxylated or demethylated products .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

- Methodological Answer : Solubility variations (e.g., DMSO vs. PBS) are common. Use the shake-flask method :

- Saturate the solvent with compound, filter, and quantify via UV-Vis.

- Adjust pH (2–10) to assess ionizable groups. For example, oxalamide deprotonation above pH 7 increases aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.